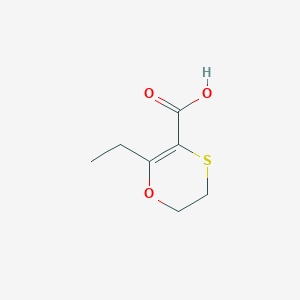

2-乙基-5,6-二氢-1,4-氧杂环丁-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural features and functionalities. For instance, the synthesis of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids is described in the first paper, which shares a common dihydro and carboxylic acid functionality with the compound of interest . The second paper details the synthesis of a fluorinated quinolinecarboxylic acid, which, while not the same, is another example of a heterocyclic carboxylic acid derivative . These papers provide insights into the synthesis and potential pharmacological activities of structurally related compounds.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including esterification, hydrolysis, and cyclization reactions. For example, the synthesis of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate involves alkaline hydrolysis followed by acidification and decarboxylation . Similarly, the synthesis of the fluorinated quinolinecarboxylic acid includes reactions with diethyl ethoxymethylenemalonate, cyclization, ethylation, and hydrolysis . These methods could potentially be adapted for the synthesis of 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid would likely feature a six-membered heterocyclic ring containing both sulfur and oxygen atoms, as suggested by the 'oxathiin' nomenclature. The presence of a carboxylic acid group is indicative of potential for intermolecular hydrogen bonding and an acidic character. The ethyl group would provide some lipophilicity to the molecule. While the papers do not discuss this specific molecule, they do explore the structure-activity relationships of similar heterocyclic compounds, suggesting that small changes in structure can significantly impact pharmacological properties .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid. However, they do describe reactions typical for carboxylic acid derivatives, such as esterification and hydrolysis . These reactions are fundamental in the synthesis of various heterocyclic compounds and could be relevant for further chemical manipulation of the compound of interest.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid are not discussed in the provided papers, we can infer from the related compounds that it would exhibit properties typical of carboxylic acids, such as solubility in polar solvents and the ability to donate protons. The heterocyclic ring may also influence the compound's stability and reactivity. The pharmacological activities of similar compounds suggest potential bioactivity, which could be explored in the context of drug design and medicinal chemistry .

科学研究应用

抗菌应用

2-乙基-5,6-二氢-1,4-氧杂环丁-3-羧酸因其对抗细菌感染的潜力而受到探索。一项研究合成了一系列相关化合物,并评估了它们对小鼠中大肠杆菌感染的疗效,结果表明某些衍生物对各种革兰氏阴性细菌致病感染表现出显着的保护作用,表明其具有前药作用机制 (Santilli, Scotese, & Yurchenco, 1975).

降血糖活性

该化合物的衍生物已被研究其调节血糖水平的潜力。一项研究合成了一系列 2-(苯基烷基)环氧乙烷-2-羧酸,发现大多数化合物在禁食大鼠中显着降低血糖水平。这项研究确定了有助于这种降血糖活性的特定结构特征,例如 Cl 或 CF3 取代基的存在和一定的链长 (Eistetter & Wolf, 1982).

抗菌功效

对相关化合物抗菌特性的进一步探索表明,某些衍生物(如 AT-2266)对小鼠中的多种感染表现出显着的活性,包括由不同生物引起的全身性、肺部、皮肤或泌尿道感染。这些化合物的疗效通常高于传统抗菌剂,如诺氟沙星、哌咪酸和萘啶酸,突出了它们作为强效抗菌剂的潜力 (Nakamura et al., 1983).

结核病治疗中的应用

一项专注于针对小鼠中的结核分枝杆菌设计、合成和体内活性研究的新型氟喹诺酮类的研究表明,某些衍生物(特别是 6,8-二氟-1-烷基-5-氨基-1,4-二氢-4-氧代-7-{4-取代哌嗪-1-基}喹啉-3-羧酸)表现出与司帕沙星相当的活性。这些发现表明这些化合物在结核病治疗中的潜力 (Shindikar & Viswanathan, 2005).

苯二氮卓受体研究

该化合物已被用于研究苯二氮卓受体。例如,β-咔啉-3-羧酸的乙酯是一种对苯二氮卓受体具有高亲和力的化合物,被用来在恒河猴中产生一种行为综合征,表明其在创造一种可靠且可重复的人类焦虑动物模型中很有用 (Ninan et al., 1982).

作用机制

Target of Action

A structurally similar compound, oxycarboxin, targets the enzyme succinate dehydrogenase (sdhi) .

Mode of Action

Oxycarboxin, a similar compound, acts by inhibiting succinate dehydrogenase . It binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from doing so .

Biochemical Pathways

The inhibition of succinate dehydrogenase by oxycarboxin would disrupt the tricarboxylic acid cycle and the electron transport chain .

Result of Action

The inhibition of succinate dehydrogenase by a similar compound, oxycarboxin, would lead to the disruption of energy production in the cell .

属性

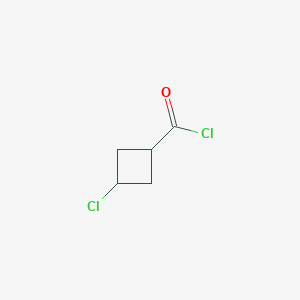

IUPAC Name |

6-ethyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3S/c1-2-5-6(7(8)9)11-4-3-10-5/h2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSSVTISFWIFHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SCCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2510651.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2510654.png)

![6-ethyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2510656.png)

![1-[4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2510658.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2510659.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2510670.png)

![methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2510671.png)